1-Adamantylmethyl 4-[(ethoxycarbonyl)amino]benzoate
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Overview
Description
(ADAMANTAN-1-YL)METHYL 4-[(ETHOXYCARBONYL)AMINO]BENZOATE is a compound that combines the adamantane structure with a benzoate ester. Adamantane is a highly stable, diamond-like structure that is often used in pharmaceuticals and materials science due to its rigidity and resistance to degradation. The benzoate ester group adds further chemical versatility, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (ADAMANTAN-1-YL)METHYL 4-[(ETHOXYCARBONYL)AMINO]BENZOATE typically involves multiple steps:
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Formation of Adamantane Derivative: : The adamantane core can be functionalized through various methods, including halogenation and subsequent substitution reactions. For example, adamantane can be brominated to form 1-bromoadamantane, which can then be reacted with other nucleophiles to introduce different functional groups .
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Esterification: : The benzoate ester can be formed by reacting the appropriate benzoic acid derivative with an alcohol. In this case, 4-aminobenzoic acid can be esterified with ethanol to form ethyl 4-aminobenzoate .
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Coupling Reaction: : The final step involves coupling the adamantane derivative with the ethyl 4-aminobenzoate. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild conditions and high yields .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The adamantane core can undergo oxidation reactions to introduce hydroxyl groups, which can further react to form various derivatives .
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Reduction: : Reduction reactions can be used to modify the benzoate ester group, potentially converting it to an alcohol or amine .
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Substitution: : The compound can undergo substitution reactions, particularly at the adamantane core, to introduce different functional groups .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Reagents: Palladium catalysts (Pd), boronic acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the adamantane core could yield adamantanone, while reduction of the benzoate ester could produce the corresponding alcohol .
Scientific Research Applications
Chemistry
In chemistry, (ADAMANTAN-1-YL)METHYL 4-[(ETHOXYCARBONYL)AMINO]BENZOATE can be used as a building block for the synthesis of more complex molecules. Its stability and rigidity make it an excellent candidate for creating new materials with unique properties .
Biology
In biological research, this compound could be used to study the effects of adamantane derivatives on biological systems. Its structure allows for easy modification, enabling researchers to create a variety of analogs for testing .
Medicine
In medicine, adamantane derivatives are known for their antiviral and antiparkinsonian properties. This compound could be explored for similar applications, potentially leading to new treatments for viral infections or neurodegenerative diseases .
Industry
In industry, the compound’s stability and resistance to degradation make it suitable for use in high-performance materials, such as coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action for (ADAMANTAN-1-YL)METHYL 4-[(ETHOXYCARBONYL)AMINO]BENZOATE would depend on its specific application. In biological systems, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The adamantane core is known to disrupt viral replication, while the benzoate ester could enhance its ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Known for its antiviral properties.
Adamantane-1-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Ethyl 4-aminobenzoate: Commonly used as a local anesthetic.
Uniqueness
What sets (ADAMANTAN-1-YL)METHYL 4-[(ETHOXYCARBONYL)AMINO]BENZOATE apart is its combination of the adamantane core with a benzoate ester. This unique structure provides a balance of stability and reactivity, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C21H27NO4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-adamantylmethyl 4-(ethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C21H27NO4/c1-2-25-20(24)22-18-5-3-17(4-6-18)19(23)26-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,2,7-13H2,1H3,(H,22,24) |
InChI Key |
KEHWRQDZZHSNGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)OCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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